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molecular formula C10H15NO B8510871 3-Methoxy-4-ethylbenzylamine

3-Methoxy-4-ethylbenzylamine

Cat. No. B8510871
M. Wt: 165.23 g/mol
InChI Key: SWSWEADUOCPUMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08003797B2

Procedure details

To a solution of 3-methoxy-4-ethyl-benzonitrile (13-2, 1.5 g, 9.31 mmol) in THF (45 mL) at 0° C. was added LAH (40 mL, 40.0 mmol) and stirred at 0° C. for 0.5 h. Quenched carefully over a period of 0.5 h with EtOAc at 0° C. and stirred for 15 minutes. Following this, water (1.5 mL) was added to this mixture and stirred for 15 minutes followed by 15% NaOH (1.5 mL) and again stirred for 15 minutes. Lastly, water (4.5 mL)was added and stirred for 15 more minutes. The mixture was dried over Mg2SO4, filtered and concentrated to yield a clear semi-solid. This semi-solid was treated with 2.0M HCl in ether (4.65 mL, 9.3 mmol) and the reaction contents were concentrated to afford the desired product as a white powder (13-3) in the form of a mono HCl salt. ESI+MS [M+H]+ C8H12N2O2: M-16 (—NH2), 149.1 found, 149.2 required.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
4.65 mL
Type
reactant
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:10]=1[CH2:11][CH3:12])[C:6]#[N:7].[H-].[H-].[H-].[H-].[Li+].[Al+3].[ClH:19].CCOCC>C1COCC1>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:10]=1[CH2:11][CH3:12])[CH2:6][NH2:7].[ClH:19] |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
COC=1C=C(C#N)C=CC1CC
Name
Quantity
40 mL
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
45 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
4.65 mL
Type
reactant
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred at 0° C. for 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Quenched carefully over a period of 0.5 h with EtOAc at 0° C.
Duration
0.5 h
STIRRING
Type
STIRRING
Details
stirred for 15 minutes
Duration
15 min
ADDITION
Type
ADDITION
Details
was added to this mixture
STIRRING
Type
STIRRING
Details
stirred for 15 minutes
Duration
15 min
STIRRING
Type
STIRRING
Details
again stirred for 15 minutes
Duration
15 min
ADDITION
Type
ADDITION
Details
Lastly, water (4.5 mL)was added
STIRRING
Type
STIRRING
Details
stirred for 15 more minutes
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The mixture was dried over Mg2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to yield a clear semi-solid
CUSTOM
Type
CUSTOM
Details
the reaction contents
CONCENTRATION
Type
CONCENTRATION
Details
were concentrated

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
COC=1C=C(CN)C=CC1CC
Name
Type
product
Smiles
Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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